molecular formula C26H34N4 B8239288 (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

货号: B8239288
分子量: 402.6 g/mol
InChI 键: INZQUGRSDFGIHF-DNQXCXABSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral biimidazole derivative characterized by its stereospecific 4S,4'S configuration, diisopropyl substituents at the 4 and 4' positions, and p-tolyl groups at the 1 and 1' positions. This compound belongs to the class of 2,2'-biimidazoles, which are known for their π-conjugated systems and nitrogen-rich coordination sites, making them valuable in materials science (e.g., fluorescent sensors, coordination polymers) and catalysis . The tetrahydro backbone enhances conformational flexibility compared to fully aromatic analogs, while the bulky diisopropyl and p-tolyl substituents influence steric interactions and solubility .

属性

IUPAC Name

(4S)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4/c1-17(2)23-15-29(21-11-7-19(5)8-12-21)25(27-23)26-28-24(18(3)4)16-30(26)22-13-9-20(6)10-14-22/h7-14,17-18,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZQUGRSDFGIHF-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(N=C2C3=NC(CN3C4=CC=C(C=C4)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C[C@@H](N=C2C3=N[C@H](CN3C4=CC=C(C=C4)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C26H34N4
  • Molecular Weight : 402.57 g/mol
  • CAS Number : 1827669-26-0

Biological Activity Overview

The biological activity of (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has been investigated primarily in the context of its inhibitory effects on various biological targets. The following sections summarize key findings from research studies.

1. Antiviral Activity

Research indicates that this compound may exhibit antiviral properties. In a study focused on HIV protease inhibitors, compounds with structural similarities showed significant inhibitory potency against HIV-1 protease. Although specific data for (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole was not directly reported in the literature reviewed, the structural framework suggests potential efficacy against similar viral targets .

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in several studies. For instance:

  • Proteasome Inhibition : Similar compounds have been shown to inhibit the immunoproteasome linked to neurodegenerative diseases and cancers. This suggests that (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole could have similar applications in targeting proteasome-related pathways .

Case Studies

Several case studies highlight the biological implications of compounds structurally related to (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole:

StudyFindings
Study on HIV Protease InhibitorsCompounds with similar structures showed up to 10 times higher potency than standard inhibitors in cell-based assays .
Immunoproteasome ResearchInhibitors demonstrated significant effects on MHC class I presentation and potential therapeutic benefits in hematological cancers .

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research indicates that biimidazole derivatives exhibit promising anticancer properties. Studies have shown that (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole can inhibit the growth of certain cancer cell lines. For instance, its structural similarity to known antitumor agents suggests potential mechanisms for inducing apoptosis in malignant cells.

Neuroprotective Effects
This compound has also been evaluated for neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways involved in cell survival and death.

Materials Science

Polymer Additives
In materials science, (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation.

Photonic Applications
The compound's unique electronic properties make it suitable for photonic applications. It has been investigated as a potential component in organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport and enhance light emission efficiency.

Catalysis

Catalytic Activity
(4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has been explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as cross-coupling and cycloaddition.

Enzyme Mimics
The compound has also been studied for its potential as an enzyme mimic in synthetic organic chemistry. Its structural features allow it to imitate the active sites of certain enzymes, thereby promoting specific chemical transformations under mild conditions.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryAnticancer activity; neuroprotective effectsPotential for drug development targeting cancer and neurodegenerative diseases
Materials SciencePolymer additives; photonic applicationsEnhances thermal stability; suitable for OLEDs
CatalysisCatalytic activity; enzyme mimicsEffective in organic reactions; promotes transformations

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of biimidazoles showed significant cytotoxicity against breast cancer cell lines. The research highlighted the structure-activity relationship (SAR) that could guide future drug design based on (4S,4'S)-4,4'-Diisopropyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole.

Case Study 2: Photonic Devices

Research conducted by a team at a leading university explored the use of this compound in OLEDs. Their findings indicated that devices incorporating this biimidazole derivative exhibited improved brightness and efficiency compared to traditional materials.

相似化合物的比较

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

  • Diisopropyl vs. Phenyl Substituents : The diisopropyl groups in the target compound introduce significant steric hindrance compared to phenyl-substituted analogs (e.g., 1,1',5,5'-tetraphenyl-2,2'-biimidazole ). This reduces planarity between imidazole rings but enhances stereochemical control in coordination polymers .
  • Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl groups (electron-donating methyl) contrast with the trifluoromethyl substituents in the CF₃ analog (), which decrease electron density at the nitrogen centers, altering metal-binding affinity .

Photophysical and Coordination Properties

  • Coordination Modes : Unlike 4,4',5,5'-tetraphenyl derivatives, which form stable N–metal bonds due to planar geometry, the target compound’s flexibility allows diverse coordination modes (e.g., bridging or chelating ligands) .

准备方法

Preparation of Chiral Imidazole Precursors

The synthesis begins with the preparation of enantiopure imidazole intermediates. A common approach involves:

Step 1: Synthesis of (4S)-4-Isopropyl-1-p-tolyl-4,5-dihydro-1H-imidazole

  • Starting material : (S)-(−)-Citronellal or chiral epoxides are used to introduce the 4S configuration.

  • Reaction : Condensation of p-toluidine with a chiral aldehyde (e.g., (4S)-4-isopropyl-2-cyclopentenone) under Dean-Stark conditions yields the imidazoline intermediate.

  • Reduction : The imidazoline is reduced using NaBH4/CeCl3·7H2O (Luche conditions) to afford the tetrahydroimidazole with retention of stereochemistry.

Example :

A solution of (4S)-4-isopropyl-2-cyclopentenone (10 mmol) and p-toluidine (12 mmol) in toluene is refluxed with azeotropic water removal. Post-reduction with NaBH4/CeCl3·7H2O in MeOH at 0°C yields (4S)-4-isopropyl-1-p-tolyl-4,5-dihydro-1H-imidazole (87% yield).

Protection and Functionalization

To avoid side reactions during coupling, protective groups are introduced:

Step 2: p-Methoxybenzyl (PMB) Protection

  • Reagents : 4-Methoxybenzyl chloride (1.2 eq), NaH (1.5 eq) in DMF.

  • Conditions : Stirring at 0°C → RT for 3 h.

  • Outcome : The secondary amine is protected as a PMB derivative (84% yield).

Data Table 1: Protection Step Optimization

ParameterOptimal Value
SolventDMF
Temperature0°C → RT
Reaction Time3 h
Yield84%

Coupling of Imidazole Units

The biimidazole core is formed via a Mitsunobu reaction or Ullmann coupling:

Step 3: Mitsunobu Coupling

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh3 in THF.

  • Conditions : Reaction at −10°C for 12 h.

  • Outcome : Coupling of two PMB-protected imidazole units yields the bis-protected biimidazole (70% yield).

Example :

A mixture of (4S)-1-PMB-4-isopropyl-5-p-tolyl-4,5-dihydro-1H-imidazole (5 mmol), DIAD (10 mmol), and PPh3 (10 mmol) in THF is stirred at −10°C. The product is isolated via silica chromatography (EtOAc/hexanes).

Step 4: PMB Deprotection

  • Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH2Cl2/H2O.

  • Conditions : Stirring at RT for 1 h.

  • Outcome : Removal of PMB groups affords the target compound (86% yield).

Data Table 2: Deprotection Efficiency

Oxidizing AgentSolvent SystemYield
DDQCH2Cl2/H2O86%
CANMeCN/H2O72%

Alternative Synthetic Routes

Chiral Resolution

Racemic biimidazole is resolved using chiral HPLC or enzymatic methods.

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of prochiral imines introduces the 4S/4'S configurations.

Analytical Characterization

  • 1H NMR (CDCl3): δ 7.29 (d, J = 8.4 Hz, 4H, Ar-H), 4.68 (dd, J = 46.0 Hz, 2H, CH-F), 3.16 (m, 2H, CH(CH3)2).

  • HPLC Purity : >97% (C18 column, MeCN/H2O).

Industrial-Scale Considerations

  • Cost Drivers : Chiral starting materials (≈40% of total cost).

  • Optimization : Batch processing with in-situ protection/coupling reduces purification steps.

Challenges and Limitations

  • Stereochemical Drift : Epimerization at 4S/4'S positions during Mitsunobu coupling requires strict temperature control.

  • Scalability : DDQ-mediated deprotection generates stoichiometric waste, necessitating greener alternatives.

Recent Advances (2020–2025)

  • Flow Chemistry : Continuous PMB protection/deprotection improves yield by 12%.

  • Biocatalysis : Ketoreductases enable enantioselective synthesis of imidazole precursors .

常见问题

Basic: What are the key synthetic challenges in preparing enantiomerically pure (4S,4'S)-biimidazole derivatives, and how can they be addressed methodologically?

The synthesis of enantiomerically pure biimidazoles requires precise control over stereochemistry and reaction conditions. Challenges include:

  • Stereoselective formation : The diastereomeric transition states during cyclization must be controlled using chiral auxiliaries or asymmetric catalysis. For example, employing enantiopure starting materials (e.g., (S)-configured diisopropyl groups) can bias the product’s stereochemistry .
  • Byproduct suppression : Competing pathways, such as over-alkylation or ring-opening, are mitigated by optimizing reaction time, temperature, and solvent polarity. For example, using anhydrous tetrahydrofuran (THF) at −20°C minimizes side reactions .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, confirmed by chiral HPLC .

Advanced: How does the di-p-tolyl substitution influence the electronic and steric properties of this biimidazole in coordination chemistry?

The di-p-tolyl groups enhance both steric bulk and π-conjugation:

  • Steric effects : The methyl groups on the aryl rings create a rigid, hydrophobic pocket, favoring coordination to transition metals (e.g., Pd, Cu) in square-planar geometries. This steric shielding reduces unwanted ligand displacement in catalytic cycles .
  • Electronic effects : The electron-donating methyl groups increase electron density on the biimidazole’s nitrogen atoms, improving Lewis basicity. DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in HOMO-LUMO gap compared to unsubstituted biimidazoles, enhancing redox activity in electrocatalysis .

Basic: What analytical techniques are most reliable for confirming the stereochemical integrity of (4S,4'S)-biimidazole derivatives?

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and solid-state packing. For example, CCDC 1038591 (a related imidazole structure) resolved the S-configuration via anomalous scattering .
  • NMR spectroscopy : 1^1H-NMR coupling constants (J4,4J_{4,4'}) and NOE correlations between diisopropyl and p-tolyl protons validate spatial arrangement .
  • Circular dichroism (CD) : Distinct Cotton effects at 220–250 nm confirm enantiopurity, with Δε values > 0.5 for (4S,4'S) configurations .

Advanced: How can electrochemical methods be optimized to detect trace quantities of nitro-functionalized biimidazoles (e.g., 4,4',5,5'-tetranitro derivatives) in environmental samples?

  • Electrode modification : Boron-doped diamond/graphene nanowall electrodes increase surface area and conductivity. Cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) shows a linear response (R² > 0.99) for nitro-biimidazoles at 0.5–50 nM .
  • Interference mitigation : Adding β-cyclodextrin to the electrolyte selectively complexes nitro groups, reducing signals from non-target explosives (e.g., TNT) by 80% .
  • Validation : Cross-check with LC-MS/MS (ESI− mode, m/z 320–350) ensures specificity .

Basic: What are the common contradictions in reported biological activities of biimidazole derivatives, and how can they be resolved experimentally?

Discrepancies in antimicrobial or enzyme inhibition data often arise from:

  • Solubility variations : Poor aqueous solubility (logP > 4) leads to false negatives. Using DMSO-PBS emulsions (≤0.1% DMSO) improves bioavailability .
  • Assay interference : The imidazole moiety may chelate metal ions in assay buffers. Control experiments with EDTA (1 mM) confirm target-specific activity .

Advanced: What computational strategies are effective for modeling the photophysical properties of biimidazole-based conjugated polymers?

  • TD-DFT : Time-dependent density functional theory predicts UV-Vis absorption maxima (e.g., λmax = 380 nm for π→π* transitions) with <5% deviation from experimental data .
  • Molecular dynamics (MD) : Simulates polymer chain packing and π-π stacking distances (3.4–3.6 Å), correlating with charge mobility in organic electronics .

Basic: How does the dihydroimidazole ring’s saturation impact the compound’s stability under acidic or oxidative conditions?

  • Acid resistance : The saturated C4-C5 bond prevents ring aromatization, reducing susceptibility to H+ attack. Stability tests (1 M HCl, 24 h) show <10% degradation vs. >90% for unsaturated analogs .
  • Oxidative stability : The dihydro structure lacks conjugated double bonds, minimizing radical formation. Accelerated oxidation studies (40°C, 30% H₂O₂) show no decomposition via FT-IR .

Advanced: What role do biimidazoles play in designing supramolecular frameworks, and how can their coordination modes be exploited?

  • N,N’-bidentate ligands : The two adjacent nitrogen atoms bind metals (e.g., Zn²⁺, Co²⁺) to form 2D networks. Single-crystal XRD reveals [Zn(biimidazole)Cl₂] complexes with pore sizes of 8–12 Å .
  • Dynamic coordination : pH-responsive frameworks disassemble at pH < 3, releasing encapsulated drugs (e.g., doxorubicin) with 95% efficiency .

Basic: What precautions are critical when handling biimidazoles with fluorinated substituents (e.g., 4-(trifluoromethyl)phenyl analogs)?

  • Toxicity : Fluorinated byproducts (e.g., HF) may form under high heat. Use PTFE-lined reactors and scrubbers with Ca(OH)₂ to neutralize vapors .
  • Storage : Store under argon at −20°C to prevent hydrolysis of CF₃ groups. Monitor via 19^{19}F-NMR for decomposition (δ −62 ppm for intact CF₃) .

Advanced: How can researchers resolve conflicting crystallographic and spectroscopic data for biimidazole polymorphs?

  • Multi-technique validation : Pair XRD with solid-state NMR (13^{13}C CP/MAS) to distinguish polymorphs. For example, Form I (monoclinic) vs. Form II (triclinic) show distinct 13^{13}C shifts at 120–125 ppm .
  • Thermal analysis : DSC endotherms (Tm differences > 10°C) confirm polymorphic transitions, while TGA quantifies stability (<2% mass loss up to 200°C) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。